N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups. The molecular formula for this compound is , and its molecular weight is approximately 195.31 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The chemical reactivity of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine can be explored through various synthetic pathways. For instance, it can be synthesized from 1-ethyl-3,5-dimethylpyrazole through alkylation reactions involving isopropylamine or other amines . The compound may also participate in nucleophilic substitution reactions due to the presence of the amine functional group, making it a versatile intermediate in organic synthesis.
Synthesis of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine typically involves several steps:
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine has potential applications in several fields:
Interaction studies involving N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine could focus on its binding affinity with biological targets such as enzymes or receptors. Investigations into its interaction with metal ions could also reveal its potential as a ligand in coordination complexes .
Several compounds share structural similarities with N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Ethyl-3-methylpyrazole | Contains one ethyl and one methyl group on the pyrazole ring | Simpler structure; fewer substituents |
| 3,5-Dimethylpyrazole | Lacks the ethyl substitution on the nitrogen | More basic structure; often used as a reagent |
| N,N-Diethylaminoethanol | Contains an ethanol moiety instead of a pyrazole ring | Different functional group; used in different applications |
These compounds illustrate the diversity within the pyrazole family while highlighting the unique structural aspects of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine that may contribute to its distinct biological activities and synthetic utility.
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine (CAS 1156283-58-7) is a tertiary amine derivative characterized by a pyrazole core substituted with ethyl and methyl groups at the 1-, 3-, and 5-positions, respectively. The compound’s structure includes a methylene bridge connecting the pyrazole ring to an N-isopropylamine moiety, conferring distinct steric and electronic properties. With a molecular formula of $$ \text{C}{11}\text{H}{21}\text{N}_3 $$ and a molecular weight of 195.31 g/mol, it is classified as a substituted pyrazole with applications in medicinal chemistry and agrochemical research.
Key structural features include:
Pyrazole derivatives have a rich history dating to the late 19th century. The first synthetic pyrazole was prepared by Hans von Pechmann in 1898 via the reaction of acetylene with diazomethane. However, the systematic exploration of pyrazole chemistry began with Ludwig Knorr’s work in 1883, which established foundational methods for synthesizing pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting their biological relevance.
Pyrazoles are pivotal in modern drug discovery due to their versatility as pharmacophores. Notable applications include:
The compound in focus aligns with these trends, particularly in medicinal chemistry, where pyrazole derivatives are valued for their ability to modulate enzyme activity and interact with cellular pathways.
This review aims to: